2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride
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Overview
Description
This compound is a white crystalline powder that is soluble in water and has a molecular weight of 249.2 g/mol. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methylpiperidin-4-yl)aniline: Similar in structure but with different substituents on the piperidine ring.
2-(4-Methyl-1-piperidinyl)ethanamine: Another compound with a piperidine ring but different functional groups.
Uniqueness
2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its solubility in water and crystalline nature make it suitable for various applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
1449117-37-6 |
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Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2-methyl-4-piperidin-1-ylaniline;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14;/h5-6,9H,2-4,7-8,13H2,1H3;1H |
InChI Key |
ONTJIJWAWSJUHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)N.Cl.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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